molecular formula C11H10O3 B3094109 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one CAS No. 1255206-68-8

4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B3094109
CAS No.: 1255206-68-8
M. Wt: 190.19 g/mol
InChI Key: YQLAZVRXBCSLAI-UHFFFAOYSA-N
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Description

4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 190.062994177 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a compound of increasing interest due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an isobenzofuran core with an epoxide group. Its molecular formula is C11H10O3C_{11}H_{10}O_3, and it possesses specific stereochemical configurations that may influence its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Ion Channels : The compound acts as an inhibitor of the renal outer medullary potassium (ROMK) channel, which is crucial for potassium homeostasis and blood pressure regulation. This inhibition can lead to diuretic effects, making it a candidate for treating conditions like hypertension .
  • Antiproliferative Effects : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties. It has been found to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (nM)Mechanism of Action
MCF-7 (Breast)10–33Tubulin destabilization
MDA-MB-231 (Triple-Negative Breast)23–33Cell cycle arrest in G2/M phase
Other Cancer LinesVariesInduction of apoptosis

These findings highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Hypertension Management : In animal models, the administration of this compound resulted in significant reductions in blood pressure due to its diuretic effects mediated through ROMK channel inhibition. This suggests its potential utility in managing hypertension and related cardiovascular conditions .
  • Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis. Flow cytometry analyses confirmed these results, indicating that the compound effectively disrupts microtubule dynamics, which is critical for cancer cell division .

Scientific Research Applications

4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, also known as a derivative of isobenzofuran, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, particularly focusing on its roles in medicinal chemistry, material science, and organic synthesis.

Structural Characteristics

The compound features a fused bicyclic structure that includes an epoxide group, which contributes to its reactivity and biological activity. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry examined a series of isobenzofuran derivatives, revealing that modifications to the epoxide group significantly enhanced cytotoxicity against various cancer cell lines. The compound's ability to inhibit tubulin polymerization was highlighted as a mechanism of action.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. The epoxide functionality is known to react with nucleophiles, which can lead to the disruption of microbial cell membranes.

  • Case Study : A publication in Phytochemistry reported on the antibacterial activity of several isobenzofuran derivatives, including this compound. The study demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents.

Polymer Chemistry

In material science, the unique reactivity of the epoxide group makes this compound a candidate for use in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

  • Research Findings : A study documented in Polymer Science explored the use of epoxide-containing compounds in the formation of cross-linked networks. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional polymers.

Coatings and Adhesives

The compound's reactivity allows it to be utilized in formulating coatings and adhesives that require rapid curing times and strong adhesion properties.

  • Case Study : Research presented at a materials science conference highlighted the development of epoxy-based coatings incorporating this compound. The coatings demonstrated excellent resistance to solvents and mechanical wear.

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its ability to undergo ring-opening reactions makes it valuable for generating diverse chemical entities.

  • Research Findings : A comprehensive review in Synthesis outlined various synthetic routes involving this compound, emphasizing its role as a versatile building block for synthesizing more complex molecules.

Functionalization Reactions

The epoxide group allows for functionalization reactions that can introduce various substituents, thus expanding the chemical library accessible to researchers.

  • Case Study : An investigation published in Organic Letters described the regioselective functionalization of the epoxide moiety, leading to novel derivatives with enhanced biological activity.

Properties

IUPAC Name

4-methyl-5-(oxiran-2-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-7(10-5-13-10)2-3-8-9(6)4-14-11(8)12/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLAZVRXBCSLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241583
Record name 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255206-68-8
Record name 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255206-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-ethenyl-4-methyl-2-benzofuran-1(3H)-one (1.5 g, 8.4 mmol) was added to DCM (25 mL) at 0° C. then meta-chloroperbenzoic acid (2.9 g, 17 mmol) was added and the mixture was stirred at room temperature overnight. The reaction mixture was washed once each with saturated aqueous Na2S2O3, saturated sodium bicarbonate, and brine. The organic layer was dried over Na2SO4, filtered, and evaporated to dryness. The crude material was purified by MPLC chromatography (eluting with 0-80% EtOAc/hexane solvent system) to yield 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one.
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1.5 g
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Synthesis routes and methods II

Procedure details

Racemic 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one was resolved on a ChiralPak® AD-H column (5×25 cm) under SFC conditions on a Berger MGIII preparative SFC instrument. The racemate was diluted to 50 mg/ml in 1:1 DCM:MeOH. The separation was accomplished using 10% EtOH/CO2, flow rate 200 ml/min, 100 bar, 25° C. 500 ul Injections were spaced every 2.12 mins. The faster eluting (2R)-epoxide (I-15B) eluted at 5.2 min, and the slower eluting (2S)-epoxide (I-15A) eluted at 5.6 min.
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Synthesis routes and methods III

Procedure details

5-ethenyl-4-methyl-2-benzofuran-1(3H)-one (1.46 g, 8.38 mmol) was added to DCM (25 mL) at 0° C. then m-CPBA (2.89 g, 16.8 mmol) was added and the mixture was stirred at RT overnight. The reaction mixture was washed once each with saturated aqueous Na2S2O3, NaHCO3, and brine. The organic layer was dried over Na2SO4, filtered, and evaporated to dryness. The crude material was purified by MPLC chromatography through 120 g Redi-sep column eluting with 0-80% EtOAc/hexane solvent system to yield 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one. 1H-NMR (500 MHz, CDCl3): δ ppm 7.77 (d, J=8 Hz, 1H), 7.43 (d, J=8 Hz, 1H), 5.30 (s, 2H), 4.12 (s, 1H), 3.27 (t, J=4 Hz, 1H), 2.735 (dd, J=2.2, 5.5 Hz, 1H), 2.43 (s, 3H).
Quantity
1.46 g
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reactant
Reaction Step One
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Quantity
25 mL
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solvent
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2.89 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
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Reactant of Route 6
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